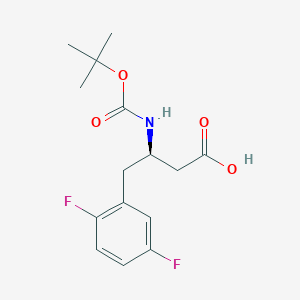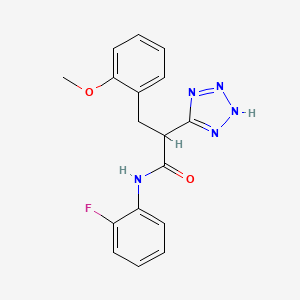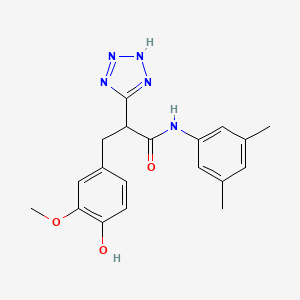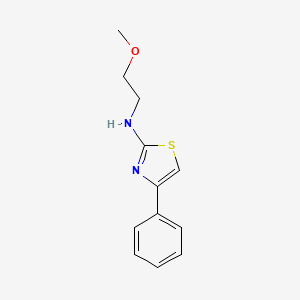
(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
概要
説明
®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzene ring
作用機序
Target of Action
The primary target of Sitagliptin Defuoro Impurity 4 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These incretins play a crucial role in regulating blood glucose levels .
Mode of Action
Sitagliptin Defuoro Impurity 4, as a DPP-4 inhibitor, slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . This results in an increase in the concentration of these incretins, leading to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active incretins, GLP-1 and GIP . These incretins enhance glucose-induced insulin secretion, thereby improving glycemic control . Furthermore, the dipeptides liberated from GLP-1 and GIP have been found to deteriorate glucose tolerance, reduce insulin, and increase portal glucagon levels .
Pharmacokinetics
Sitagliptin is well absorbed and approximately 80% is excreted unchanged in the urine . The renal clearance of sitagliptin averages 388 mL/min and is largely uninfluenced by the dose administered .
Result of Action
The inhibition of DPP-4 by Sitagliptin Defuoro Impurity 4 leads to improved glucose tolerance and plasma insulin levels . It also results in a decrease in NO production and free radicals generation . No alterations were observed in mitochondrial membrane potential (δψm) or dna damage at the tested concentrations .
Action Environment
The action of Sitagliptin Defuoro Impurity 4 is influenced by various environmental factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at certain concentrations . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sitagliptin Defuoro Impurity 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include mild temperatures and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The Boc protection is a common strategy in peptide synthesis, allowing for the selective protection and deprotection of amino groups during multi-step synthesis .
化学反応の分析
Types of Reactions
®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, hydrogenation catalysts for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
Chemistry
In chemistry, ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors .
Industry
In the industrial sector, ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various applications .
類似化合物との比較
Similar Compounds
®-2-(Boc-amino)butyric acid: Similar in structure but lacks the fluorine atoms on the benzene ring.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of a benzene ring.
Uniqueness
®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is unique due to the presence of both Boc-protected amino group and fluorine atoms on the benzene ring. This combination of features provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
(3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAISPAQPPRCQC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)



![(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3141836.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)

